molecular formula C46H78O5 B1259442 3beta,5alpha-Dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate

3beta,5alpha-Dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate

Cat. No. B1259442
M. Wt: 711.1 g/mol
InChI Key: YEFGYSYQDJVEFQ-NFCNPGOKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta,5alpha-Dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate is a natural product found in Tricholomopsis rutilans with data available.

Scientific Research Applications

Chemical Composition and Isolation

  • Steryl Esters Identification: Two steryl esters, including 3beta,5alpha-dihydroxy-(22E,24R)-ergosta-22-en-7-one-6beta-yl oleate, were identified in the basidiomycete Tricholomopsis rutilans. These compounds were isolated and characterized using spectroscopic means and chemical methods, highlighting the diversity of sterols in fungi (Wang & Liu, 2005).

Biological Activity and Applications

  • Cytotoxic Properties: In a study focusing on the marine-derived fungus Rhizopus sp., several ergosterols, including compounds structurally related to 3beta,5alpha-dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate, were isolated and evaluated for cytotoxic activities on various cell lines. This research indicates the potential use of these compounds in cancer research (Wang et al., 2008).

Structural Analysis and Synthesis

  • Sterol Glucosides in Fungi: A novel sterol with a structure similar to 3beta,5alpha-dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate was identified in the Chinese truffle Tuber indicum. This highlights the presence of complex sterol structures in higher fungi and contributes to the understanding of fungal biochemistry (Jinming, Lin, & Jikai, 2001).

Potential Therapeutic Applications

  • Anti-Tumor Activity: A study on a marine-derived fungus identified various ergosterol derivatives, including structures related to 3beta,5alpha-dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate. These compounds were investigated for their potential anti-tumor properties, suggesting possible therapeutic applications in oncology (Gao, Ma, & Shen, 2008).

Pharmacological Potential

  • Ergosterol Derivatives in Medical Research: Research on ergosterol derivatives, including molecules structurally similar to 3beta,5alpha-dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate, has shown moderate cytotoxicity against tumor cells. This suggests a potential role in the development of anti-cancer agents (Kwon et al., 2002).

properties

Product Name

3beta,5alpha-Dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate

Molecular Formula

C46H78O5

Molecular Weight

711.1 g/mol

IUPAC Name

[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-7-oxo-2,3,4,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C46H78O5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(48)51-43-42(49)41-38-27-26-37(35(5)25-24-34(4)33(2)3)44(38,6)30-29-39(41)45(7)31-28-36(47)32-46(43,45)50/h15-16,24-25,33-39,41,43,47,50H,8-14,17-23,26-32H2,1-7H3/b16-15-,25-24+/t34-,35+,36-,37+,38-,39-,41-,43+,44+,45+,46-/m0/s1

InChI Key

YEFGYSYQDJVEFQ-NFCNPGOKSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H]1C(=O)[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4([C@@]1(C[C@H](CC4)O)O)C)C)[C@H](C)/C=C/[C@H](C)C(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1C(=O)C2C3CCC(C3(CCC2C4(C1(CC(CC4)O)O)C)C)C(C)C=CC(C)C(C)C

synonyms

3beta,5alpha-dihydroxy-(22E,24R)-ergosta-22-en-7-one-6beta-yl oleate
DHE-7,22-EDO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3beta,5alpha-Dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate
Reactant of Route 2
Reactant of Route 2
3beta,5alpha-Dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate
Reactant of Route 3
3beta,5alpha-Dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate
Reactant of Route 4
Reactant of Route 4
3beta,5alpha-Dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate
Reactant of Route 5
3beta,5alpha-Dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate
Reactant of Route 6
3beta,5alpha-Dihydroxy-(22e,24r)-ergosta-22-en-7-one-6beta-yl oleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.